molecular formula C8H14O2 B2732642 4-Ethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248416-58-0

4-Ethyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B2732642
CAS No.: 2248416-58-0
M. Wt: 142.198
InChI Key: LTNKNHHXKFGMTD-UHFFFAOYSA-N
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Description

4-Ethyl-1,6-dioxaspiro[2.5]octane is a spirocyclic organic compound of interest in advanced chemical research and development. Its core structure features a spiro-fused bicyclic system containing two oxygen atoms, which classifies it as a dioxaspiroalkane . Compounds based on the 1,6-dioxaspiro[2.5]octane scaffold have demonstrated significant value in polymer science. Specifically, they can act as expandable monomers in cationic curing processes with epoxy resins, helping to reduce undesirable polymerization shrinkage and improve material properties . Furthermore, the spiro[2.5]octane structural motif is a key intermediate in sophisticated organic syntheses, particularly in the pharmaceutical industry, where it is utilized to build complex molecules for investigating new therapeutic agents . The ethyl substituent at the 4-position may influence the compound's reactivity, stereochemistry, and physical characteristics, making it a versatile building block for researchers in materials chemistry and medicinal chemistry. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,6-dioxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKNHHXKFGMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCC12CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dioxaspiro 2.5 Octane Derivatives, with Specific Considerations for 4 Ethyl 1,6 Dioxaspiro 2.5 Octane

Construction of the Spiro[2.5]octane Skeleton: Foundational and Modern Approaches

The creation of the spiro[2.5]octane core, which joins a cyclopropane (B1198618) ring to a cyclohexane-based ring system at a single carbon atom, requires precise and often sophisticated synthetic strategies.

Stereoselective and Enantioselective Synthesis Strategies for Dioxaspiro[2.5]octanes

Achieving stereocontrol is paramount in the synthesis of complex spirocycles. Research into the stereoselective synthesis of related spiro-1,3-dioxanes has highlighted the importance of precursor stereochemistry and the role of chiral auxiliaries in directing reaction outcomes. researchgate.net For instance, the bromination of spiro-1,3-dioxanes can proceed with high diastereoselectivity, influenced by the asymmetric induction of existing chiral centers and the chiral spiro skeleton itself. researchgate.net

In the context of enantioselective synthesis, chiral Lewis acids have emerged as promising catalysts. While direct applications to 4-Ethyl-1,6-dioxaspiro[2.5]octane are still developing, studies on related structures like 4,8-dioxaspiro[2.5]oct-1-ene have explored the use of lanthanide-based catalysts to induce asymmetry during the formation of the spiroketal. A notable example in a related system is the stereoselective cascade reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid, which yields substituted diazaspiro[2.5]octane-1-carboxylates with a specific trans-configuration in the cyclopropane ring. This highlights a strategy where stereochemistry is set during the formation of the three-membered ring.

Cycloaddition Reactions and Annulation Techniques in Spiro-Fused Ring Formation

Cycloaddition and annulation reactions are powerful tools for constructing the spiro[2.5]octane skeleton. The [3+2] cycloaddition of a trimethylenemethane (TMM) species with an electron-deficient partner is a well-established method. For example, the thermolysis of 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane generates a dipolar TMM intermediate that can react with compounds like 2-cyclopenten-1-one. orgsyn.org

Annulation techniques provide another versatile route. Palladium-catalyzed spiroannulation can create two five-membered rings in a cascade process, demonstrating a modern approach to complex spiro frameworks. researchgate.net Similarly, tandem reactions involving Michael addition and Dieckmann cyclization have been used to create functionalized spiro-heterocycles. acs.org A novel method for building spirocarbocyclic scaffolds involves a dearomatizing annulation, showcasing the diversity of available strategies. researchgate.net Ring expansion of Meldrum's acid-derived spirocyclopropanes using stabilized sulfonium (B1226848) ylides offers a regioselective pathway to spirocyclobutanes, a strategy that could potentially be adapted for spiro[2.5]octane systems. rsc.orgrsc.org

Reaction TypeKey PrecursorsCatalyst/ReagentProduct TypeYieldReference
[3+2] Cycloaddition 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, 2-cyclopenten-1-oneAcetonitrile, 60°CFused PentalenoneNot specified orgsyn.org
Ring Expansion 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione, Dimethylsulfonium benzoylmethylideCH₂Cl₂ (reflux)6,8-dioxaspiro[3.5]nonane derivative75% rsc.orgrsc.org
Cascade Annulation o-hydroxychalcones, sulfonylphthalideBase-mediatedFused and spiro-benzofurans59-63% acs.org
Lewis Base Ring Opening 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione1,4-Diazabicyclo[2.2.2]octane (DABCO)Zwitterionic salt94% lnu.edu.cnthieme-connect.com

Tandem Reactions and Cascade Processes for Complex Dioxaspiro[2.5]octane Architectures

Tandem or cascade reactions offer an elegant and efficient approach to building molecular complexity in a single pot, minimizing waste and purification steps. nih.gov A key strategy involves the ring-opening of activated cyclopropanes. For instance, weak nucleophilic tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can trigger the ring-opening of activated spiroacylals such as 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. lnu.edu.cnthieme-connect.com

Cascade processes are particularly effective for constructing fused and spirocyclic systems. A radical cascade approach involving a 1,5-hydrogen atom transfer followed by rearrangement has been successfully applied to synthesize 1,6-dioxaspiro[4.5]decane scaffolds, a related spiroketal system. acs.org Another powerful example is the bromocation-induced cascade cyclization of specific diols, which proceeds through a 5-endo-dig followed by a 4-exo-trig cyclization to diastereoselectively form a 1,5-dioxaspiro[3.4]octane system. clockss.org Such strategies, which form multiple rings in a controlled sequence, are highly valuable for assembling complex architectures like that of this compound.

Introduction of the Oxygen Heterocycles in Dioxaspiro[2.5]octane Scaffolds

Regioselective Epoxidation and Related Oxidative Cyclization Pathways

The oxirane (epoxide) ring is a key functional group in the target molecule. Enantiopure epoxides are valuable chiral building blocks, often synthesized via biocatalytic kinetic resolution. scispace.com Yeast epoxide hydrolase (YEH), for example, has shown high activity for related carbocyclic epoxides like 1-oxaspiro[2.5]octane. scispace.com

Tandem reactions that combine asymmetric addition with subsequent epoxidation are highly efficient. For instance, a titanium complex can first catalyze the asymmetric addition of an alkyl group to a cyclic enone and then direct the diastereoselective epoxidation of the resulting double bond. nih.gov This dual-catalyst role allows for the creation of three contiguous stereocenters with high control. Oxidative cyclization is another established method for forming spiroketal structures, such as the synthesis of 2-ethyl-1,6-dioxaspiro sorbonne-universite.frsorbonne-universite.frnonane (chalcograne) via the cyclization of 1,7-nonanediol (B15399257) using lead tetraacetate [Pb(OAc)₄]. researchgate.net

Formation of the Six-Membered Cyclic Ether Ring (e.g., Tetrahydropyran (B127337) Derivatives)

The six-membered 1,3-dioxane (B1201747) ring provides the foundational structure onto which the spiro-fused oxirane is built. A classical and effective method for its formation is the acid-catalyzed acetalization reaction. For the synthesis of the related 6,6-dimethyl-4,8-dioxaspiro[2.5]octane structure, this involves reacting 1,3-dichloroacetone (B141476) with neopentyl glycol in the presence of p-toluenesulfonic acid, with azeotropic removal of water to drive the reaction to completion. orgsyn.orgorgsyn.org

For the specific synthesis of this compound, this strategy would be adapted by replacing the acetone (B3395972) precursor with a derivative of 2-pentanone to introduce the required ethyl group at the 4-position of the resulting dioxane ring. An alternative approach involves the treatment of 5,5-bis(halomethyl)-1,3-dioxanes with zinc dust at elevated temperatures, which also yields 5,7-dioxaspiro[2.5]octanes. google.com The choice of the starting aldehyde or ketone in the creation of the initial 1,3-dioxane is the critical step for installing substituents like the ethyl group in the final target molecule.

Catalytic Methods and Mechanistic Investigations in Dioxaspiro[2.5]octane Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of dioxaspiro[2.5]octanes can benefit significantly from the application of transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysts play a crucial role in the synthesis of a wide variety of organic compounds, including spirocycles like spirooxindoles. nih.govresearchgate.net These catalysts are effective due to their ability to facilitate the formation of new bonds through various mechanisms. nih.gov For the synthesis of dioxaspiro[2.5]octanes, transition metal-catalyzed spirocyclization could offer a direct and efficient route.

For instance, palladium-catalyzed processes have been successfully employed in the synthesis of spirooxindoles through the functionalization of remote C-H bonds. researchgate.net Similar strategies could potentially be adapted for the synthesis of dioxaspiro[2.5]octanes. Other transition metals like silver and manganese have also shown promise in catalyzing the formation of spiro compounds. nih.gov The development of such catalytic methods for this compound would be a significant advancement, potentially leading to more efficient and atom-economical synthetic routes.

Organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric excess. tudelft.nlresearchgate.net These methods are particularly attractive due to their mild reaction conditions and often environmentally friendly nature. researchgate.netchemrxiv.org

In the context of this compound, which contains a stereocenter at the 4-position, organocatalytic or biocatalytic approaches could be employed to control the stereochemistry of the ethyl group. For example, an organocatalytic aldol (B89426) reaction could be used to create a chiral diol precursor, which could then be cyclized to form the desired stereoisomer of the final product. tudelft.nlresearchgate.net

Biocatalysis, using enzymes or whole-cell systems, offers another avenue for stereoselective synthesis. chemrxiv.orgrsc.org An alcohol dehydrogenase, for instance, could be used for the stereoselective reduction of a ketone precursor to a chiral alcohol, which would then be carried forward in the synthesis. tudelft.nl The combination of biocatalysis and organocatalysis in a single-pot cascade reaction is a particularly powerful strategy that can significantly streamline the synthesis of complex molecules. chemrxiv.orgrsc.org

Chemical Reactivity and Transformation Pathways of Dioxaspiro 2.5 Octane Systems

Ring-Opening Reactions of the Spiro-Fused Oxirane Ring

The epoxide moiety is the focal point of reactivity in 4-Ethyl-1,6-dioxaspiro[2.5]octane, primarily undergoing ring-opening reactions driven by the release of ring strain. These reactions can be initiated by nucleophiles or promoted by acid catalysis and thermal conditions.

Nucleophilic Additions to the Cyclopropane-Epoxide Moiety

Under basic or nucleophilic conditions, the oxirane ring of 1,6-dioxaspiro[2.5]octane systems is readily opened. The reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide. In the case of this compound, the two carbons of the oxirane are sterically and electronically distinct. Attack is generally favored at the less sterically hindered carbon atom.

The regioselectivity of nucleophilic attack on related spiro-epoxyoxindoles has been shown to be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, thiol heteronucleophiles have been observed to attack the less hindered position of spiroepoxides. researchgate.net Similarly, the reaction of amines with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione proceeds via nucleophilic ring-opening. researchgate.net It is therefore anticipated that for this compound, nucleophiles will preferentially attack the methylene (B1212753) carbon of the oxirane ring.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Analogous Spiro-Epoxides

AnalogueNucleophileProduct TypeReference
Spiro-epoxyoxindoleThiolThioether-linked 3-hydroxy oxindole researchgate.net
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dioneAromatic AminesPyrrolidinone derivatives researchgate.net
Donor-Acceptor CyclopropanesAminesRing-opened amino derivatives acs.org

Acid-Catalyzed and Thermal Rearrangements Involving the Oxirane

In the presence of acid, the epoxide oxygen is protonated, forming a better leaving group and activating the ring towards nucleophilic attack or rearrangement. The opening of protonated epoxides often proceeds with the nucleophile attacking the more substituted carbon, as this carbon can better stabilize the developing positive charge. uni-muenchen.de For this compound, this would imply preferential attack at the spiro-carbon of the oxirane.

Acid-catalyzed hydrolysis of spiro-epoxides is a common transformation leading to vicinal diols. For example, the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile in the presence of hydrogen bromide results in the formation of a cyclopropane-1-carboxylic acid derivative. researchgate.net In the context of this compound, acid-catalyzed hydrolysis would be expected to yield a diol.

Thermal rearrangements of spiro-epoxides can also occur, often leading to complex structural changes. For instance, a 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement has been observed in related carbohydrate systems to form 1,6-dioxaspiro[4.5]decane scaffolds. nih.govacs.orgcsic.es

Reactivity of the Six-Membered Cyclic Ether Ring

The tetrahydropyran (B127337) ring in this compound is generally more stable than the oxirane ring. However, it can still participate in a range of chemical transformations.

Electrophilic and Nucleophilic Functionalization of the Tetrahydropyran Core

The oxygen atom of the tetrahydropyran ring can act as a Lewis base, coordinating to Lewis acids. This can activate the ring towards various reactions. While direct electrophilic substitution on the carbon framework of the tetrahydropyran ring is uncommon, functionalization can be achieved through other means. For example, the synthesis of spirocyclic tetrahydropyran-oxazoline hybrids has been achieved through chiral anion-mediated phase transfer catalysis. google.com

Fragmentation and Ring-Contraction/Expansion Reactions

Fragmentation of the tetrahydropyran ring can be induced under specific conditions. In related systems, ring expansion of spirocyclopropanes has been achieved through reaction with stabilized sulfonium (B1226848) ylides, leading to the formation of cyclobutanes. acs.org While this is a reaction of a cyclopropane (B1198618) rather than an epoxide, it highlights the potential for ring expansion in spirocyclic systems.

Transformations Involving the 4-Ethyl Group and Other Peripheral Substituents

The 4-ethyl group on the tetrahydropyran ring is a non-polar alkyl substituent and is generally unreactive under mild conditions. However, its presence influences the steric environment of the molecule and can direct the approach of reagents. Radical-initiated reactions could potentially be used to functionalize the ethyl group, for instance, through free-radical halogenation at the benzylic-like position adjacent to the ether oxygen, although this is speculative.

In a study on the synthesis of substituted 1,1,2,2-tetracyanocyclopropanes, the presence of a 3-ethyl substituent was shown to be compatible with the reaction conditions, suggesting the ethyl group's relative inertness. nih.gov

Oxidation and Reduction Chemistry of Ethyl and Alkyl Chains

The ethyl substituent on the 1,6-dioxaspiro[2.5]octane framework can participate in oxidation and reduction reactions typical for alkyl groups, although the presence of the spiroketal moiety can influence selectivity and reactivity.

Oxidation: The oxidation of the ethyl group can lead to various functional groups. For instance, selective oxidation of the benzylic position is a common transformation. While direct oxidation of the ethyl group in this compound is not extensively documented, analogous reactions on similar alkyl-substituted cyclic ethers suggest that reagents like potassium permanganate (B83412) or chromium-based oxidants could potentially oxidize the ethyl group to an acetyl group or, under harsher conditions, to a carboxylic acid. The presence of the spiroketal, however, requires careful selection of reaction conditions to avoid undesired cleavage of the acetal (B89532) linkage.

Reduction: The reduction of an ethyl group is generally not a feasible transformation unless it is first converted to an unsaturated or oxygenated derivative. For example, if the ethyl group were oxidized to an acetyl group, it could then be reduced back to an ethyl group using standard methods like the Wolff-Kishner or Clemmensen reduction. More commonly, reductions are performed on the spiroketal ring itself. Acid-catalyzed reductions of spiroketals using reagents like sodium cyanoborohydride can occur, leading to the formation of bicyclic ethers. cdnsciencepub.com The regioselectivity of such reductions is often governed by stereoelectronic effects, favoring axial attack of the hydride on the intermediate oxocarbenium ion. cdnsciencepub.com

Table 1: Representative Oxidation and Reduction Reactions on Related Spiroketal Systems This table presents generalized reaction types and conditions based on literature for similar functionalities, as direct data for this compound is limited.

Reaction TypeSubstrate TypeReagent(s)Product TypeReference
Oxidation of Alkyl GroupAlkyl-substituted cyclic etherKMnO₄ or CrO₃Carbonyl or Carboxylic AcidGeneral Knowledge
Reduction of SpiroketalSubstituted SpiroketalNaBH₃CN, acid catalystBicyclic Ether cdnsciencepub.com

Carbon-Carbon Bond Forming Reactions at Substituted Positions

Creating new carbon-carbon bonds at positions on the this compound scaffold allows for the synthesis of more complex molecular architectures.

Reactions can be envisioned to occur at the α-position of the ethyl group (the carbon adjacent to the dioxane ring) after functionalization. For instance, radical halogenation of the ethyl group could introduce a bromine atom, which could then serve as a handle for various coupling reactions.

Furthermore, the spiroketal core itself can participate in C-C bond-forming reactions. For example, the reaction of related spiroketals with organometallic reagents in the presence of a Lewis acid can lead to ring-opening and the formation of a new C-C bond. While specific examples for this compound are scarce, the general reactivity of spiroketals suggests that such transformations are plausible. The synthesis of various substituted spiroketals often involves the cyclization of precursors that already contain the desired carbon skeleton. acs.orgnih.gov

Table 2: Examples of Carbon-Carbon Bond Forming Reactions on Spiroketal Precursors This table illustrates strategies for introducing carbon substituents in the synthesis of spiroketal systems.

Reaction TypeReactantsCatalyst/ReagentsProductReference
Metal-mediated cyclopropanationExocyclic enol ether, Ethyl diazoacetateMetal catalystSpiroannelated cyclopropane with ester acs.orgnih.gov
AlkylationDimethylmalonate derivative, Alkyl halideBaseDialkylated malonate mdpi.com

Rearrangement Pathways and Skeletal Diversity Generation within Dioxaspiro[2.5]octane Frameworks

The unique structure of dioxaspiro[2.5]octanes, featuring a strained three-membered ring fused to a six-membered ring, makes them susceptible to various rearrangement reactions, which can be exploited to generate skeletal diversity.

Under acidic conditions, the hydrolysis of the spiroketal can occur, leading to the formation of cyclopropanone (B1606653) derivatives. researchgate.net More complex rearrangements can be triggered by the inherent ring strain of the cyclopropane ring. For instance, the ring enlargement of donor-acceptor-substituted cyclopropane derivatives is a known pathway to form five-membered enol ether systems, which can then cyclize to form different spiroketal structures. acs.orgnih.gov

A notable rearrangement in related, larger spiroketal systems is the Surzur–Tanner rearrangement, which involves a 1,5-hydrogen atom transfer followed by a radical/polar cascade. nih.govacs.orgcsic.es This type of reaction has been used to construct 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane frameworks from acyclic precursors. nih.govacs.orgcsic.es While not directly demonstrated on a dioxaspiro[2.5]octane system, it highlights the potential for radical-mediated rearrangements to generate skeletal diversity from spiroketal structures.

The generation of skeletal diversity from spiroketals is a key strategy in diversity-oriented synthesis, aiming to create libraries of structurally diverse molecules for biological screening. mskcc.org The reactivity of the spiroketal core, including its propensity for rearrangement, makes it an attractive scaffold for such endeavors.

Table 3: Rearrangement Reactions in Spiroketal Systems

Rearrangement TypeStarting MaterialConditionsProduct TypeReference
Ring EnlargementDonor-acceptor-substituted cyclopropaneLewis acid (e.g., Yb(OTf)₃)[n,5]-Spiroketal acs.orgnih.gov
Surzur–Tanner RearrangementC-glycosyl substrates with propanol (B110389) side chainRadical initiator (e.g., AIBN)1,6-Dioxaspiro[4.5]decane nih.govacs.orgcsic.es
Acid-catalyzed HydrolysisSubstituted dioxaspiro[2.5]octaneAcidCyclopropanone derivative researchgate.net

Conformational Analysis and Stereochemical Aspects of Dioxaspiro 2.5 Octane Derivatives

Principles of Spirocyclic Stereochemistry and Chirality in 4-Ethyl-1,6-dioxaspiro[2.5]octane

Spirocyclic compounds are characterized by a single atom, the spiro carbon, which is a common member of two distinct rings. In the case of this compound, the spirocyclic core consists of a three-membered cyclopropane (B1198618) ring and a six-membered 1,3-dioxane (B1201747) ring, sharing the C5 atom. The stereochemistry of such systems is multifaceted.

In this compound, the situation is more complex due to the introduction of a substituent. The molecule possesses two potential sources of stereoisomerism:

The Spiro Carbon (C5): The spiro atom itself can be a stereogenic center. The perpendicular arrangement of the cyclopropane and dioxane rings creates a chiral environment.

The Substituted Carbon (C4): The carbon atom at the 4-position, bonded to an ethyl group, is a traditional tetrahedral stereocenter.

Table 1: Possible Stereoisomers of this compound

Configuration at C4Configuration at Spiro C5Stereochemical Relationship
(R)(R)Enantiomer of (S,S)
(S)(S)Enantiomer of (R,R)
(R)(S)Enantiomer of (S,R)
(S)(R)Enantiomer of (R,S)
Note: (R,R) and (R,S) are diastereomers. (S,S) and (S,R) are diastereomers.

Influence of the 4-Ethyl Substituent on Conformational Equilibria

The introduction of an ethyl group at the C4 position of the dioxane ring has a profound impact on the conformational equilibrium of the molecule. In a chair-like conformation of the six-membered ring, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The ethyl group is sterically demanding. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring, the ethyl group will strongly prefer to occupy the more spacious equatorial position. This preference effectively "locks" the conformation of the dioxane ring, significantly favoring the chair form where the ethyl group is equatorial. While a ring-flip to a conformation with an axial ethyl group is theoretically possible, it would be energetically highly unfavorable. The introduction of alkyl substituents is known to alter the steric environment and influence conformational preferences in related dioxaspiro systems. This conformational biasing by the ethyl group is a critical determinant of the molecule's reactivity and its interactions with other molecules.

Experimental Determination of Absolute and Relative Stereochemistry

Determining the complex stereochemistry of molecules like this compound requires a combination of advanced analytical techniques.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the relative configuration and preferred conformation of diastereomers. nih.gov

¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environment. nih.gov Comparing the NMR spectra of different diastereomers can reveal differences in their structures. For instance, the chemical shift of the proton attached to C4 would differ significantly depending on whether the ethyl group is in an axial or equatorial orientation.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (e.g., between H4 and its neighbors on the dioxane ring) depends on the dihedral angle between them, which can be used to infer their relative spatial arrangement (axial vs. equatorial). nih.gov

Nuclear Overhauser Effect (NOE): Techniques like NOESY can detect through-space interactions between protons that are close to each other, providing definitive evidence for relative stereochemistry. For example, an NOE between the ethyl group protons and axial protons on the dioxane ring would confirm their syn or anti relationship. wiley-vch.de

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the complete three-dimensional structure of a molecule in the solid state, including both relative and absolute stereochemistry. researchgate.net If a suitable crystal of a single stereoisomer can be grown, this method can definitively establish the atomic connectivity, bond lengths, bond angles, and the precise spatial arrangement of all atoms, confirming the configuration at both the C4 and the spiro C5 centers. semanticscholar.orgrsc.org

Chiroptical Methods: These techniques are essential for assigning the absolute configuration of chiral molecules by probing their interaction with polarized light.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): ORD measures the change in optical rotation with wavelength, while ECD measures the differential absorption of left and right circularly polarized light. frontiersin.org For a given pair of enantiomers, the ECD spectra will be mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (like time-dependent density functional theory, or TD-DFT) for a known configuration (e.g., (4R, 5R)), the absolute stereochemistry of the synthesized compound can be assigned. frontiersin.orgmdpi.com

Table 2: Summary of Experimental Methods for Stereochemical Determination

TechniqueInformation Provided
Advanced NMR (¹H, ¹³C, COSY, NOESY)Determines relative stereochemistry, preferred conformation in solution, and connectivity. nih.govorgsyn.org
X-ray Crystallography Provides definitive solid-state 3D structure, including absolute and relative stereochemistry. researchgate.netsemanticscholar.org
Chiroptical Methods (ECD, ORD)Determines absolute configuration by comparing experimental spectra with theoretical calculations. frontiersin.orgcambridgescholars.com

Theoretical and Computational Investigations of Dioxaspiro 2.5 Octane Structures and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 4-Ethyl-1,6-dioxaspiro[2.5]octane molecule. These calculations are typically performed using a basis set such as 6-31G** to achieve a balance between accuracy and computational cost. espublisher.com The optimization of the molecular geometry reveals the most stable arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. espublisher.com

For the 1,6-dioxaspiro[2.5]octane core, the spirocyclic nature imposes significant conformational constraints. The cyclohexane (B81311) ring typically adopts a chair conformation, which is the most stable arrangement, while the oxirane ring is necessarily planar. The ethyl group at the C4 position can exist in different orientations, and DFT calculations can determine the most energetically favorable conformer.

The electronic structure, described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT calculations. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net In dioxaspiro compounds, the HOMO is often localized on the oxygen atoms due to the presence of lone pairs, while the LUMO may be distributed across the carbon skeleton. imist.ma

Table 1: Calculated Geometric and Electronic Parameters for Dioxaspiro[2.5]octane Analogs

ParameterTypical ValueSignificance
C-O Bond Length (Oxirane)1.43 - 1.45 ÅReflects the strain in the three-membered ring.
C-O Bond Length (Dioxane)1.41 - 1.43 ÅTypical for an ether linkage in a six-membered ring.
Spiro C-C Bond Length1.50 - 1.55 ÅConnects the two ring systems.
HOMO Energy-6.0 to -7.5 eVIndicates the electron-donating capability.
LUMO Energy1.0 to 2.5 eVIndicates the electron-accepting capability.
HOMO-LUMO Gap7.0 to 10.0 eVRelates to chemical reactivity and stability.

Prediction of Spectroscopic Properties and Conformational Energies

Computational methods are invaluable for predicting spectroscopic data, which aids in the experimental characterization of new compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. mdpi.com Similarly, the vibrational frequencies from IR spectroscopy can be computed to identify characteristic functional groups, such as the C-O-C stretching of the ether linkages and the vibrations of the ethyl group. mdpi.com

Conformational analysis is another critical area where computational chemistry provides essential insights. The relative energies of different conformers, arising from the orientation of the ethyl group and potential ring puckering, can be calculated. psu.edu This analysis helps to understand the population of each conformer at a given temperature and how the conformational landscape might influence the molecule's reactivity.

Computational Studies on Reaction Mechanisms and Transition States for Dioxaspiro[2.5]octane Transformations

Understanding the chemical transformations of dioxaspiro[2.5]octanes is greatly enhanced by computational studies of reaction mechanisms. These studies can map out the energy profile of a reaction, identifying intermediates and, crucially, the transition states that connect them. mdpi.com For instance, the acid-catalyzed ring-opening of the oxirane is a potential reaction pathway. Computational models can elucidate the structure of the transition state for this process, providing information on the reaction's feasibility and stereochemical outcome. acs.org The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are powerful for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. unina.it MD simulations can be used to explore the conformational space of this compound more extensively than static calculations. nih.gov By simulating the motion of the molecule over nanoseconds or longer, a more complete understanding of its flexibility and the interplay between different conformers can be achieved. nih.gov

MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a simulated solvent box, one can observe how it interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. Furthermore, simulations of multiple solute molecules can provide insights into aggregation and self-assembly behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Spiro Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structure. mdpi.com For spiro systems, QSPR models can be developed to predict various physicochemical properties, such as boiling point, solubility, and chromatographic retention times. These models are built by correlating a set of calculated molecular descriptors (e.g., topological indices, quantum chemical parameters) with experimentally measured properties for a series of related compounds. researchgate.net While a specific QSPR model for this compound may not exist, models developed for other spiroketals can provide estimations of its properties. acs.org

Applications of Dioxaspiro 2.5 Octane Scaffolds in Specialized Chemical Research

Development of Rigid Building Blocks and Scaffolds in Organic Synthesis

The rigid and well-defined conformation of the dioxaspiro[2.5]octane skeleton makes it an attractive building block in organic synthesis. These structures can serve as three-dimensional analogues of more common cyclic ethers like 1,4-dioxanes, offering new vectors for molecular exploration. nuph.edu.uaresearchgate.net The synthesis of various functionalized dioxaspiro[2.5]octanes allows for their incorporation into larger, more complex molecular architectures. google.com

Utility in Catalyst Design and Ligand Development

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid framework of dioxaspiro[2.5]octane and related bicyclic structures can be strategically employed to create a well-defined chiral environment around a metal center. nih.gov This controlled steric and electronic environment is crucial for inducing high levels of enantioselectivity in catalytic reactions.

For instance, chiral diamines based on rigid bicyclo[2.2.2]octane scaffolds have been successfully used to create "salen" ligands for transition metal catalysts. nih.gov These catalysts have demonstrated high efficiency in asymmetric reactions such as cyclopropanation. nih.gov While direct examples using a 4-ethyl-1,6-dioxaspiro[2.5]octane-derived ligand are not prevalent in the reviewed literature, the principle of using rigid spirocyclic and bicyclic frameworks is well-established. The defined stereochemistry of these scaffolds helps to create a predictable reaction environment, influencing the stereochemical outcome of the catalyzed transformation. nih.gov The development of iridium catalysts with specialized ligands, for example, has enabled the borylation of C-H bonds at milder temperatures, showcasing the impact of ligand design on catalyst performance. escholarship.org

Table 1: Examples of Rigid Scaffolds in Asymmetric Catalysis

Scaffold TypeCatalyst ApplicationKey Feature
Chiral Bicyclic DiamineAsymmetric CyclopropanationProvides a rigid and predictable chiral environment around the metal center. nih.gov
(R)-DM-BINAPPd-catalyzed HydroalkynylationCommercially available chiral ligand enabling high diastereo- and enantioselectivity. acs.org
2-AminophenanthrolineIridium-catalyzed BorylationLigand design allows for catalysis at milder temperatures. escholarship.org

Role as Structural Motifs in Complex Natural Product Synthesis (Excluding Pharmaceutical Targets)

The 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane ring systems, which are structurally related to dioxaspiro[2.5]octanes, are found in a variety of natural products, including some insect pheromones and marine toxins. nih.gov The synthesis of these complex natural molecules often requires the development of novel synthetic strategies to construct the core spiroketal or bicyclic ketal frameworks. nih.govacs.org

Radical cascade reactions, such as the 1,5-hydrogen atom transfer/Surzur-Tanner rearrangement, have been employed to construct 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane scaffolds from carbohydrate-based precursors. nih.govacs.org These methods provide an efficient pathway to these complex cyclic systems. acs.org While the direct incorporation of a this compound unit into a non-pharmaceutical natural product is not explicitly detailed in the provided search results, the synthesis of related spirocyclic systems highlights the importance of these motifs in natural product chemistry. rsc.orgunibo.it For example, the synthesis of certain bioactive bergamotane sesquiterpenes involves the construction of oxaspiro[3.4]octane and dioxaspiro[4.4]nonane ring systems. rsc.org

Exploration of Roles in Chemical Ecology and Semiochemical Research (e.g., Pheromone Analogs)

Semiochemicals are signaling molecules that mediate interactions between organisms. usda.gov Pheromones, a class of semiochemicals, are crucial for communication within a species, often related to aggregation and mating. usda.govjst.go.jp The specific structure and stereochemistry of a pheromone are critical for its biological activity. jst.go.jp

The 1,6-dioxaspiro[4.5]decane skeleton is the core structure of the pheromone of the common wasp and has been a target of synthetic efforts. Similarly, the bicyclic 6,8-dioxabicyclo[3.2.1]octane framework is present in highly active insect pheromones. nih.gov For instance, frontalin (B1251666) (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) and brevicomin (7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) are well-known bark beetle pheromones. usda.gov

While this compound itself is not listed as a known pheromone in the provided results, its structural relative, trans-conophthorin ((E)-7-methyl-1,6-dioxaspiro[4.5]decane), is a semiochemical with varied functions. usda.govresearchgate.net It can act as an anti-aggregation pheromone in some species and as an attractive host kairomone in others. researchgate.net The synthesis of pheromone analogues is a key area of research for developing species-specific and environmentally benign pest management strategies. usda.govjst.go.jp The unique three-dimensional shape of spiro-compounds like dioxaspiro[2.5]octanes makes them interesting candidates for the design of new pheromone mimics.

Table 2: Examples of Dioxaspiro and Dioxabicyclo Compounds in Chemical Ecology

CompoundChemical NameRoleOrganism
Frontalin1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octaneAggregation PheromoneBark Beetles usda.gov
Brevicomin7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octaneAggregation PheromoneBark Beetles usda.gov
trans-Conophthorin(E)-7-Methyl-1,6-dioxaspiro[4.5]decaneKairomone / PheromoneVarious Insects usda.govresearchgate.net
Chalcogran2-Ethyl-1,6-dioxaspiro[4.4]nonaneAggregation PheromonePityogenes chalcographus annualreviews.org

Applications in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The unique structural features of dioxaspiro[2.5]octane derivatives also lend themselves to applications in materials science. The ability of these strained ring systems to undergo ring-opening reactions can be exploited in polymer chemistry.

For example, radical ring-opening polymerization (RROP) is a method used to create polymers from cyclic monomers. researchgate.net The driving force for this polymerization is often the release of ring strain. While specific studies on the RROP of this compound were not found, related spiro compounds, such as spiro orthocarbonates and spiro orthoesters with exo-methylene groups, are known to undergo this type of polymerization. researchgate.net The resulting polymers can have unique structures and properties.

In the realm of supramolecular chemistry, the defined shapes of spirocyclic molecules can be utilized to direct the formation of ordered assemblies. acs.orgbeilstein-journals.org Although direct applications of this compound in supramolecular assemblies are not detailed, the broader class of spiro compounds is recognized for its potential in creating novel materials. For instance, derivatives of tetraphenylene, a saddle-shaped molecule, have applications in supramolecular chemistry and materials science. acs.org The development of reworkable epoxy resins has also involved spiro-containing compounds, highlighting their utility in creating dynamic and responsive materials. polimi.it

Advanced Analytical Methodologies for Dioxaspiro 2.5 Octane Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-Ethyl-1,6-dioxaspiro[2.5]octane, offering the ability to determine its elemental composition with high accuracy. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places, which is crucial for distinguishing between compounds with the same nominal mass. alevelchemistry.co.uk

For this compound (molecular formula C₈H₁₄O₂), the expected exact mass of the molecular ion ([M]⁺) can be calculated. This high-precision measurement allows for the unambiguous confirmation of the elemental formula.

In addition to precise mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) provides detailed information about the molecule's structure through the analysis of its fragmentation patterns. nih.govresearchgate.net The fragmentation of spiroketals is often characterized by specific cleavage pathways of the spirocyclic core. While specific fragmentation data for this compound is not extensively published, the general fragmentation patterns for spiroketals involve the cleavage of the rings. researchgate.nettandfonline.com

Table 1: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/z (Illustrative)Mass Accuracy (ppm)Possible Fragment Structure
[M+H]⁺143.1067143.1065-1.4Protonated parent molecule
[M+Na]⁺165.0886165.0883-1.8Sodium adduct of the parent molecule
[M-C₂H₅]⁺113.0603113.0601-1.8Loss of the ethyl group
[C₅H₇O]⁺83.049783.0495-2.4Cleavage product of the six-membered ring

Note: The observed m/z and mass accuracy values are illustrative to demonstrate the capability of HRMS.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, one-dimensional (¹H and ¹³C) NMR provides initial information, but two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for determining the molecule's connectivity and stereochemistry. nih.govacs.org

Key 2D NMR experiments for the analysis of this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ethyl group and the two rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton, including the spirocenter. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule, particularly the orientation of the ethyl group relative to the spirocyclic system. nih.gov

Table 2: Illustrative 2D NMR Correlations for this compound

Proton (δ, ppm)COSY Correlations (δ, ppm)HMBC Correlations (¹³C, δ, ppm)
~3.8~1.6~98, ~65, ~30
~3.6~1.8~98, ~62, ~25
~1.7~1.5, ~0.9~35, ~8
~0.9~1.7~35

Note: The chemical shifts (δ) are illustrative and represent typical regions for protons in similar chemical environments.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form, providing insights into its conformation and packing in the solid state.

Chromatographic Separations (e.g., GC-MS, HPLC, Chiral Chromatography) for Purity, Isomer, and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from reaction byproducts or other components in a mixture, and for resolving its stereoisomers. rug.nlumich.edu

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS is an ideal method for the analysis of this compound. nih.govresearchgate.netisibugs.org The gas chromatograph separates the compound from other volatile components based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for identification. This technique is widely used for the analysis of spiroketals that act as insect pheromones. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally labile spiroketals. Different stationary phases can be employed to achieve separation based on polarity.

Chiral Chromatography: this compound possesses a chiral spirocenter, meaning it can exist as a pair of enantiomers. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or GC, is essential for separating these enantiomers. rug.nlchiralpedia.comsygnaturediscovery.comresearchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different retention times. chiralpedia.com This is crucial in fields like pheromone research and drug discovery, where different enantiomers can have vastly different biological activities.

Table 3: Illustrative Chromatographic Data for this compound

TechniqueColumn TypeMobile Phase/Carrier GasDetectorIllustrative Retention Time (min)
GC-MSDB-5 (non-polar)HeliumMS10.5
Chiral HPLCChiralcel OD-H (cellulose-based CSP)Hexane/IsopropanolUVEnantiomer 1: 12.3, Enantiomer 2: 14.1
Chiral GCCyclodextrin-based CSPHydrogenFIDEnantiomer 1: 8.7, Enantiomer 2: 9.1

Note: The retention times are for illustrative purposes and are highly dependent on the specific experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be dominated by strong C-O stretching vibrations characteristic of the ether linkages in the spiroketal system, as well as C-H stretching and bending vibrations of the ethyl and alkane-like ring protons. The "fingerprint" region of the spectrum (below 1500 cm⁻¹) provides a unique pattern for the molecule. mt.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While C-O bonds show weaker signals in Raman spectra compared to IR, the C-C backbone of the rings and the ethyl group would exhibit characteristic Raman bands. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer. mt.com

Table 4: Illustrative Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
2850-3000StrongStrongC-H stretching (alkyl)
1050-1150StrongMediumC-O-C stretching (ether linkages of spiroketal)
1450-1470MediumMediumC-H bending
800-1000MediumStrongSkeletal vibrations of the spiro-ring system

Note: The positions and intensities of the peaks are illustrative and based on typical values for the assigned functional groups.

Q & A

(Basic) What spectroscopic techniques are recommended for characterizing 4-Ethyl-1,6-dioxaspiro[2.5]octane, and how should key spectral features be interpreted?

Methodological Answer:
For structural elucidation, use a combination of IR spectroscopy to identify functional groups (e.g., ether C-O-C stretches at ~1218 cm⁻¹ and sp³ C-H stretches at 2966 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, HRMS (FAB) with a calculated m/z of 243.1596 for [M+1]+ provides precise molecular weight validation. NMR spectroscopy (¹H and ¹³C) is critical for resolving the spirocyclic structure: look for diagnostic signals such as cyclopropane carbons (δ ~30–35 ppm in ¹³C NMR) and ethyl group protons (δ ~1.0–1.5 ppm in ¹H NMR). Assign stereochemistry using NOE experiments or coupling constants .

(Basic) How should researchers design a synthetic route for this compound, considering its spirocyclic framework?

Methodological Answer:
Start with cyclopropanation strategies to construct the spiro center. A literature-based approach involves:

Precursor preparation : Use a ketone or aldehyde with a leaving group (e.g., bromoethyl ether).

Cyclopropane formation : Employ a Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloaddition.

Functionalization : Introduce the ethyl group via alkylation (e.g., Grignard reagent) .
Key considerations : Optimize reaction temperature (e.g., 0–25°C) to prevent ring strain-induced decomposition. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

(Advanced) What challenges arise in analyzing substituent effects on the reactivity of this compound derivatives?

Methodological Answer:
Substituents on the spiro framework (e.g., methyl, acetoxy groups) alter steric and electronic properties, complicating reactivity predictions. To address this:

Comparative studies : Synthesize derivatives with varying substituents (e.g., 7,7-dimethyl vs. 4-ethyl) and compare reaction rates in nucleophilic substitutions or oxidations .

Computational modeling : Use DFT calculations to map electron density and steric maps (e.g., electrostatic potential surfaces) to predict regioselectivity .

Crystallography : Resolve X-ray structures to correlate substituent orientation with reactivity trends (e.g., trans vs. cis arrangements relative to the cyclopropane ring) .

(Advanced) How can radical cascade approaches modify the 1,6-dioxaspiro[2.5]octane framework?

Methodological Answer:
A 1,5-hydrogen atom transfer (HAT) followed by Surzur-Tanner rearrangement enables spiro ring expansion or functionalization:

Alkoxyl radical generation : Use photolysis or Mn(OAc)₃ to generate radicals from precursors with labile bonds (e.g., acetoxy groups).

Radical migration : The alkoxyl radical undergoes HAT to form a carbon-centered radical, which rearranges to yield products like 1,6-dioxaspiro[4.5]decane derivatives.

Termination : Trap radicals with hydrogen donors (e.g., Bu₃SnH) or electrophiles. Validate products via LC-MS and isotopic labeling experiments .

(Basic) What impurities are common in this compound synthesis, and how can they be mitigated?

Methodological Answer:
Common impurities include:

  • Ring-opened byproducts (e.g., linear ethers) due to cyclopropane strain.
  • Diastereomers from incomplete stereochemical control.
    Mitigation :
  • Use low-temperature reactions (-78°C) during cyclopropanation.
  • Employ chiral auxiliaries or catalysts (e.g., Rh₂(OAc)₄) for stereoselectivity.
  • Purify via preparative HPLC with a chiral stationary phase .

(Advanced) How do conflicting bioactivity reports for this compound derivatives arise, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from:

Purity issues : Trace solvents or isomers (e.g., enantiomers) may skew bioassays. Validate purity via GC-MS or chiral HPLC .

Assay conditions : Variations in cell lines (e.g., HeLa vs. Jurkat) or solvent (DMSO concentration) affect results. Standardize protocols across labs.

Structural misassignment : Confirm stereochemistry via X-ray crystallography or Mosher ester analysis .

(Basic) What are best practices for documenting spirocyclic ether synthesis and characterization?

Methodological Answer:
Follow guidelines for reproducible reporting :

Data inclusion : Provide raw spectral data (e.g., NMR peak lists) and processed results (e.g., HRMS spectra).

Error analysis : Quantify uncertainties (e.g., ±0.1 ppm for NMR shifts) and report yields as averages of triplicate runs.

Appendix organization : Place large datasets (e.g., crystallographic CIF files) in supplementary materials, referencing them in the main text .

(Advanced) How can computational methods resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:
For conflicting mechanistic proposals (e.g., radical vs. ionic pathways):

Kinetic isotope effects (KIE) : Compare rates of deuterated vs. protiated substrates to identify H-transfer steps.

Transition state modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways.

Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.